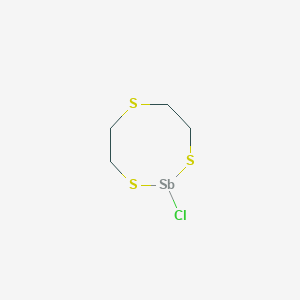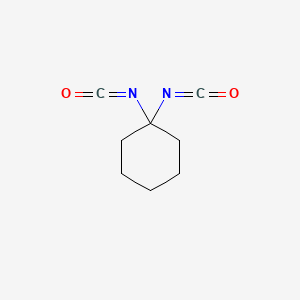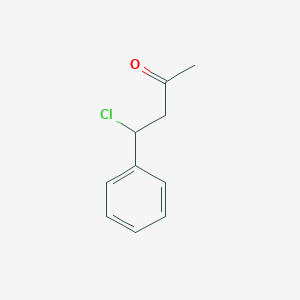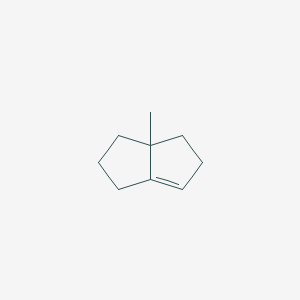
Duosan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Duosan is a broad-spectrum systemic-contact turf fungicide used for the control of various spring and summer diseases in turf and ornamental plants. It is scientifically formulated for compatibility and maximum effectiveness, providing both immediate contact action and long-lasting systemic control .
Vorbereitungsmethoden
Duosan is synthesized through a coordination process involving zinc ions and manganese ethylene-bis dithiocarbamate. The active ingredients include thiophanate-methyl (dimethyl [1,2-phenylene) bis (imino-carbonothioyl)] bis [carbamate]) and a coordination product of zinc ion and manganese ethylene-bis dithiocarbamate . The industrial production involves mixing these components under controlled conditions to ensure the stability and efficacy of the final product.
Analyse Chemischer Reaktionen
Duosan undergoes various chemical reactions, including:
Oxidation: The active ingredients can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the active ingredients, potentially affecting their efficacy.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Duosan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of fungicides and their interactions with various environmental factors.
Biology: Investigated for its effects on different plant pathogens and its potential use in integrated pest management strategies.
Medicine: Explored for its potential antifungal properties and its use in developing new antifungal drugs.
Industry: Utilized in the agricultural industry for the control of turf diseases and in the formulation of other fungicidal products
Wirkmechanismus
Duosan exerts its effects through a combination of immediate contact action and long-lasting systemic control. The active ingredients target the fungal cells, disrupting their metabolic processes and inhibiting their growth. The coordination product of zinc ion and manganese ethylene-bis dithiocarbamate enhances the fungicidal activity by providing a synergistic effect .
Vergleich Mit ähnlichen Verbindungen
Duosan can be compared with other similar fungicides such as:
Thiophanate-methyl: Similar in its systemic action but differs in its specific formulation and target spectrum.
Mancozeb: Another coordination product of zinc ion and manganese ethylene-bis dithiocarbamate, but with different application methods and efficacy.
Chlorothalonil: A broad-spectrum fungicide with a different mode of action and chemical structure. This compound’s uniqueness lies in its combination of immediate contact action and long-lasting systemic control, providing a higher level of control than can be achieved by using each component separately .
Eigenschaften
CAS-Nummer |
52623-88-8 |
|---|---|
Molekularformel |
C16H20MnN6O4S6 |
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
manganese(2+);methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C12H14N4O4S2.C4H8N2S4.Mn/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2;7-3(8)5-1-2-6-4(9)10;/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22);1-2H2,(H2,5,7,8)(H2,6,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
WPBNNNQJVZRUHP-UHFFFAOYSA-L |
Kanonische SMILES |
COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC.C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)

![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)



![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)

